(4-Isobutoxybenzyl)urea
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Overview
Description
(4-Isobutoxybenzyl)urea is an organic compound with the molecular formula C12H18N2O2 It is a derivative of urea, where the hydrogen atoms of the urea are replaced by a 4-isobutoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isobutoxybenzyl)urea typically involves the reaction of 4-isobutoxybenzylamine with an isocyanate or carbamoyl chloride. One common method is the reaction of 4-isobutoxybenzylamine with 1,1’-carbonyldiimidazole (CDI) in acetonitrile, which produces the urea derivative . This reaction is carried out under mild conditions and does not require a catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Isobutoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the isobutoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
(4-Isobutoxybenzyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and other biological processes.
Industry: It may be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of (4-Isobutoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-isobutoxybenzyl)urea: This compound is similar in structure but has two 4-isobutoxybenzyl groups instead of one.
N-Substituted Ureas: These compounds have various substituents on the nitrogen atoms and exhibit different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutoxy group provides steric hindrance and electronic effects that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(NZ)-N-[[4-(2-methylpropoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO2/c1-9(2)8-14-11-5-3-10(4-6-11)7-12-13/h3-7,9,13H,8H2,1-2H3/b12-7- |
InChI Key |
WRUADNPYZJXUNN-GHXNOFRVSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=N\O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
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